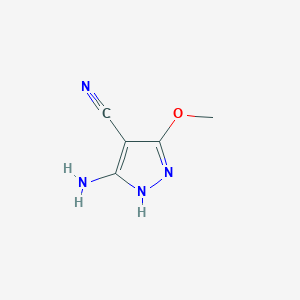

5-amino-3-methoxy-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-amino-3-methoxy-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C5H6N4O . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .

Chemical Reactions Analysis

5-Amino-pyrazoles, including “this compound”, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used in various synthetic methods, particularly those that involve the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles, and their derivatives with hydrazines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted melting point of 122.70° C and a predicted boiling point of 495.1° C at 760 mmHg. The compound has a predicted density of 1.4 g/cm3 and a refractive index of n20D 1.59 .

Scientific Research Applications

1. Synthesis of Novel Compounds

5-Amino-3-methoxy-1H-pyrazole-4-carbonitrile is a key component in synthesizing various novel compounds. For instance, it is used in the synthesis of novel Schiff bases which possess antimicrobial activities. These Schiff bases are generated through reactions with 1,3-disubstituted pyrazole-4-carboxaldehyde, showcasing excellent activity against certain microbes (Puthran et al., 2019). Moreover, it's involved in the formation of unexpected 1H-pyrazolo[3,4-d]pyrimidine derivatives, indicating its role in the dynamic field of chemical synthesis (Faria et al., 2013).

2. Chemical Analysis and Quantum Studies

In-depth chemical analysis and quantum studies are facilitated using this compound. Research shows its utilization in synthesizing compounds like HMBPP, which are further analyzed using advanced techniques like NBO analysis, showing hyper conjugative interactions and thermodynamic properties (Halim & Ibrahim, 2022).

3. Corrosion Inhibition

This chemical also plays a role in industrial applications, particularly in corrosion inhibition. Pyranopyrazole derivatives made from this compound have been studied for their effectiveness in inhibiting mild steel corrosion in acidic solutions, displaying significant inhibition efficiency (Yadav et al., 2016).

4. Role in Crop Protection

This compound is involved in synthesizing pyrazole derivatives, which are crucial in crop protection. The high selectivity and good yield under mild conditions highlight its potential for agricultural applications (Plem, Müller & Murguía, 2015).

5. Novel Drug Synthesis

Although the requirement was to exclude drug usage and dosage information, it's noteworthy that this compound is utilized in synthesizing various drug candidates, such as those with potential antiviral activities against viruses like HSV-1 (Rashad et al., 2009).

Mechanism of Action

The exact mechanism of action can vary depending on the specific compound and its targets. Generally, these compounds can interact with various enzymes or receptors in the body, leading to changes in cellular processes and biochemical pathways .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and would depend on factors such as the compound’s chemical structure and the patient’s physiology .

The action of “5-amino-3-methoxy-1H-pyrazole-4-carbonitrile” and similar compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted from the body .

Biochemical Analysis

Cellular Effects

It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

5-amino-3-methoxy-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c1-10-5-3(2-6)4(7)8-9-5/h1H3,(H3,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMAZPZMEWQBPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=C1C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72760-87-3 |

Source

|

| Record name | 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

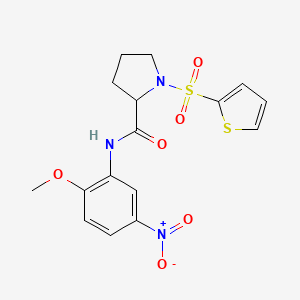

![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)

![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)

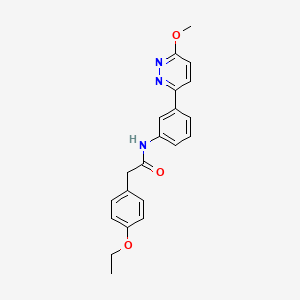

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)

![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)